3-(Benzo[d][1,3]dioxol-5-yl)isoxazole-4-carbonitrile
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Overview
Description
3-(Benzo[d][1,3]dioxol-5-yl)isoxazole-4-carbonitrile is a heterocyclic compound that features a benzodioxole moiety fused to an isoxazole ring with a nitrile group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)isoxazole-4-carbonitrile typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with methylene chloride in the presence of a base to form 1,3-benzodioxole.
Construction of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving hydroxylamine and an appropriate α,β-unsaturated carbonyl compound.
Introduction of the Nitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile precursor.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-yl)isoxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions include oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Benzo[d][1,3]dioxol-5-yl)isoxazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: The compound is used in the development of new materials and as a precursor for the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)isoxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-fluorophenyl)thiophene-2-amine: This compound also features a benzodioxole moiety and has shown potential as an anticancer agent.
5-(Benzo[d][1,3]dioxol-5-yl)-4-(tert-butyl)thiazol-2-amine: Another compound with a benzodioxole moiety, evaluated for its antitumor activities.
Uniqueness
3-(Benzo[d][1,3]dioxol-5-yl)isoxazole-4-carbonitrile is unique due to its specific isoxazole ring structure and nitrile group, which confer distinct chemical reactivity and biological activity. Its ability to target microtubules and induce apoptosis sets it apart from other similar compounds.
Properties
CAS No. |
5542-43-8 |
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Molecular Formula |
C11H6N2O3 |
Molecular Weight |
214.18 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1,2-oxazole-4-carbonitrile |
InChI |
InChI=1S/C11H6N2O3/c12-4-8-5-16-13-11(8)7-1-2-9-10(3-7)15-6-14-9/h1-3,5H,6H2 |
InChI Key |
XPURRZWEBQENTC-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC=C3C#N |
Origin of Product |
United States |
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